

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of $\alpha$ -Viniferin

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Compound of Interest		
Compound Name:	alpha-Viniferin	
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#### Introduction

 $\alpha$ -Viniferin is a complex polyphenolic compound classified as a stilbenoid. It is an oligomer, specifically a trimer, of resveratrol, a well-known phytoalexin found in grapes and other plants. [1][2] As a natural product,  $\alpha$ -viniferin has garnered significant interest from researchers in the fields of phytochemistry and drug development due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory effects.[3] [4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of  $\alpha$ -viniferin, intended for researchers, scientists, and professionals in drug development.

#### **Chemical Structure**

α-Viniferin is a macrocyclic compound formed from three resveratrol units.[3] These units are linked to form a complex heptacyclic skeleton that incorporates three 2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran moieties.[3] This intricate assembly results in a rigid, three-dimensional structure.

The molecular formula of  $\alpha$ -viniferin is C<sub>42</sub>H<sub>30</sub>O<sub>9</sub>, and it has a molecular weight of approximately 678.7 g/mol .[3] The systematic IUPAC name for the most common stereoisomer, (+)- $\alpha$ -viniferin, is (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.1<sup>2</sup>, $^{5}$ .1<sup>10</sup>, $^{13}$ .0<sup>21</sup>, $^{25}$ .0<sup>9</sup>, $^{27}$ .0<sup>17</sup>, $^{26}$ ]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol.[3]

Chemical structure of alpha-viniferin Figure 1: 2D Chemical Structure of  $\alpha$ -Viniferin.



## **Physicochemical Properties**

A summary of the key identifiers and computed physicochemical properties of  $\alpha$ -viniferin is presented in the table below. This data is crucial for computational modeling, drug design, and understanding the molecule's behavior in biological systems.

Property	Value	Reference
Molecular Formula	C42H30O9	[3]
Molecular Weight	678.7 g/mol	[3]
IUPAC Name	(2R,3R,10R,11R,18S,19S)-3,1 1,19-tris(4- hydroxyphenyl)-4,12,20- trioxaheptacyclo[16.6.1.1 <sup>2</sup> , <sup>5</sup> .1 <sup>10</sup> , <sup>13</sup> .0 <sup>21</sup> , <sup>25</sup> .0 <sup>9</sup> , <sup>27</sup> .0 <sup>17</sup> , <sup>26</sup> ]heptacosa- 1(25),5,7,9(27),13,15,17(26),2 1,23-nonaene-7,15,23-triol	[3]
CAS Number	62218-13-7	[3]
InChI Key	KUTVNHOAKHJJFL- ZSIJVUTGSA-N	
Canonical SMILES	C1=CC(=CC=C1C2C3C4=C5 C(C(OC5=CC(=C4)O)C6=CC= C(C=C6)O)C7=C8C(C(OC8=C C(=C7)O)C9=CC=C(C=C9)O) C1=C3C(=CC(=C1)O)O2)O	
Topological Polar Surface Area (TPSA)	149 Ų	[6]
logP	6.165	[6]
Hydrogen Bond Donors	6	[6]
Hydrogen Bond Acceptors	9	[6]
Rotatable Bonds	3	[6]



## Stereochemistry

The biological activity of complex molecules like  $\alpha$ -viniferin is intrinsically linked to their three-dimensional structure, or stereochemistry.  $\alpha$ -Viniferin is a chiral molecule possessing six stereocenters, leading to the possibility of numerous stereoisomers.[6]

#### **Absolute Configuration**

The term "absolute configuration" refers to the precise spatial arrangement of atoms at a chiral center.[7] For  $\alpha$ -viniferin, the absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) R/S notation. The most commonly isolated and studied form is (+)- $\alpha$ -viniferin, which has the absolute configuration of (2R,3R,10R,11R,18S,19S), as reflected in its IUPAC name.[3] The designation "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

### **Relative Configuration**

The relative configuration describes the orientation of substituents relative to each other within the molecule. In  $\alpha$ -viniferin, the relative stereochemistry of the protons on the dihydrofuran rings is crucial. The stereochemical configuration has been determined primarily through 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[1] NOESY experiments detect protons that are close in space, allowing for the determination of their relative orientations.

For α-viniferin, NOESY spectra show cross-peaks indicating that the protons at the 2- and 3-positions of the dihydrobenzofuran units are trans to each other.[1] This trans configuration is a key stereochemical feature of the molecule.[1]

## **Experimental Protocols for Structural Elucidation**

The determination of the complex structure of  $\alpha$ -viniferin requires a combination of modern analytical techniques. The general workflow involves isolation and purification, followed by structural analysis using spectroscopic methods.

#### **Isolation and Purification**

α-Viniferin is typically isolated from plant sources such as Vitis vinifera (grapevine) or Caragana chamlagu.[1][4] A general protocol is as follows:



- Extraction: The plant material (e.g., stem bark, roots) is dried, powdered, and extracted with a solvent like acetone or methanol.[8]
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity to separate compounds based on their solubility.
- Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure α-viniferin.

#### **Spectroscopic Analysis**

The definitive structure and stereochemistry are determined using a suite of spectroscopic methods:

- Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as hydroxyl (-OH) and aromatic rings.
- Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the conjugated  $\pi$ -electron systems within the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the detailed structure.
  - ¹H-NMR and ¹³C-NMR: Used to identify the number and types of hydrogen and carbon atoms and their chemical environments.
  - 2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
  - 2D NOESY: As mentioned previously, this technique is critical for determining the relative stereochemistry by identifying protons that are spatially close. The appearance of specific cross-peaks between protons confirms their trans or cis relationship.[1]



## **Workflow and Pathway Visualizations**

The following diagrams illustrate the logical workflow for the isolation and structural characterization of  $\alpha$ -viniferin and a simplified representation of its known inhibitory action.



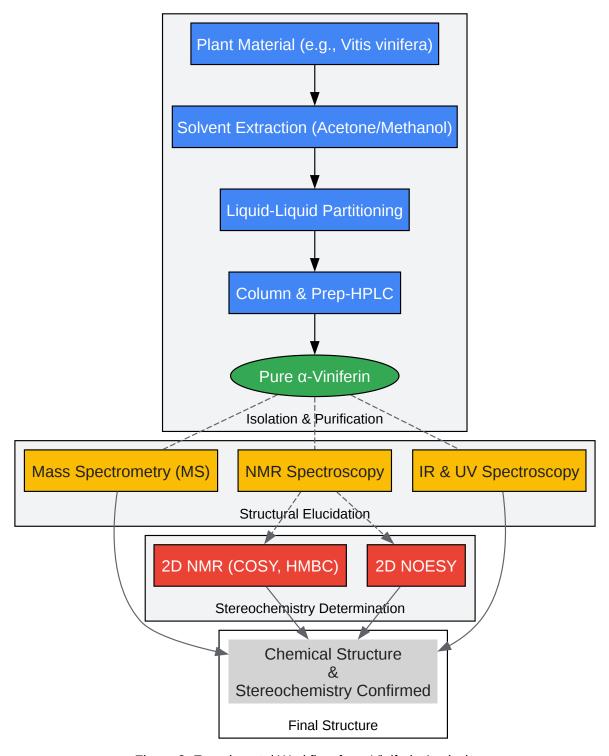


Figure 2. Experimental Workflow for  $\alpha$ -Viniferin Analysis

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Caption: Experimental Workflow for  $\alpha$ -Viniferin Analysis.



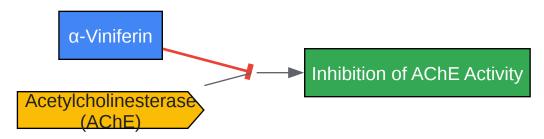


Figure 3. Inhibitory Action of  $\alpha$ -Viniferin

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Caption: Inhibitory Action of  $\alpha$ -Viniferin.

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